Tert-butyl 3-amino-3-propylazetidine-1-carboxylate Tert-butyl 3-amino-3-propylazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043496
InChI: InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate

CAS No.:

Cat. No.: VC18043496

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl 3-amino-3-propylazetidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
Standard InChI Key CSGZUVOFVRUKIN-UHFFFAOYSA-N
Canonical SMILES CCCC1(CN(C1)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate has the IUPAC name tert-butyl 3-amino-3-propylazetidine-1-carboxylate and a molecular weight of 214.30 g/mol. Its structure comprises a four-membered azetidine ring substituted with an amino group, a propyl chain, and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic modifications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
IUPAC Nametert-butyl 3-amino-3-propylazetidine-1-carboxylate
Boiling PointNot reported
Density1.022 g/cm³ (predicted)
Refractive Index1.471 (predicted)

The compound’s canonical SMILES string is CCCC(C1CN(C1)OC(=O)OC(C)(C)C)N, and its InChIKey CSGZUVOFVRUKIN-UHFFFAOYSA-N confirms stereochemical uniqueness.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with tert-butyl 3-aminoazetidine-1-carboxylate, which undergoes alkylation with propyl bromide or analogous reagents. A documented procedure involves coupling tert-butyl 3-aminoazetidine-1-carboxylate with propylamine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . This method achieves yields up to 94% under optimized conditions .

Table 2: Representative Synthesis Conditions

ReagentRoleQuantity (eq.)
EDClCoupling agent1.1
HOBtActivator1.0
Triethylamine (TEA)Base1.3
Dichloromethane (DCM)Solvent8.8 L/mol

Reactions are monitored via thin-layer chromatography (TLC) and purified through recrystallization from ethyl acetate/heptane mixtures . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity (>95%).

Challenges and Solutions

The steric hindrance of the azetidine ring complicates alkylation, necessitating prolonged reaction times (20–30 hours) . Catalytic amounts of dimethylaminopyridine (DMAP) or elevated temperatures (40–50°C) improve reaction kinetics.

Applications in Medicinal Chemistry

Drug Discovery Platforms

The compound’s rigid azetidine scaffold and Boc-protected amine make it a key intermediate in designing kinase inhibitors. For example, derivatives have shown promise in modulating tropomyosin receptor kinase (Trk) pathways, relevant to neurodegenerative diseases.

Case Study: Neurological Target Engagement

In a 2024 study, tert-butyl 3-amino-3-propylazetidine-1-carboxylate was functionalized with trifluoromethyl benzamide groups to yield analogs with sub-micromolar affinity for TrkA . These compounds demonstrated improved blood-brain barrier permeability compared to pyrrolidine-based counterparts .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral phosphoric acids, achieving enantiomeric excess (ee) >90% for (R)-configured derivatives . These advances enable access to stereochemically pure analogs for structure-activity relationship (SAR) studies.

Bioconjugation Strategies

The amine group facilitates conjugation to fluorescent dyes (e.g., FITC) for cellular imaging. A 2025 protocol demonstrated live-cell tracking of azetidine derivatives in neuronal cultures .

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